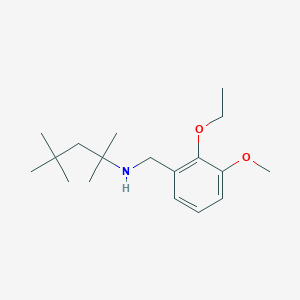SULFANYL]ETHYL})AMINE](/img/structure/B503999.png)
[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring fused with a tetrazole moiety, making it a unique structure with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl or aryl halides in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different alkyl or aryl halides to form substituted derivatives
Oxidation and Reduction: The benzodioxin ring can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Substitution: Alkyl or aryl halides, DMF, LiH, room temperature
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various N-substituted derivatives, while oxidation and reduction can modify the benzodioxin ring structure .
Applications De Recherche Scientifique
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Exhibits antibacterial properties, particularly against Bacillus subtilis and Escherichia coli.
Medicine: Potential therapeutic agent for conditions like Alzheimer’s disease due to its enzyme inhibition properties
Industry: Could be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase and lipoxygenase enzymes, which are involved in various biological processes . The compound’s unique structure allows it to bind to these enzymes and inhibit their activity, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
- 6-Nitro-1,4-benzodioxane
Uniqueness
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE stands out due to its combination of a benzodioxin ring and a tetrazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H17N5O2S |
|---|---|
Poids moléculaire |
307.37g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H17N5O2S/c1-18-13(15-16-17-18)21-7-4-14-9-10-2-3-11-12(8-10)20-6-5-19-11/h2-3,8,14H,4-7,9H2,1H3 |
Clé InChI |
RVWHSNPIEGOUBI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3 |
SMILES canonique |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chloro-6-fluorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503916.png)
![5-[(3-Bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503917.png)

SULFANYL]PROPYL})AMINE](/img/structure/B503921.png)
SULFANYL]PROPYL})AMINE](/img/structure/B503923.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503924.png)
![N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503925.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503927.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503928.png)
![N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503929.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503930.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B503933.png)
![2-({[5-(2-Chlorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B503937.png)
![N'-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503938.png)
